- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,
Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)
4-BROMO-2-IODOBENZONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 4-BROMO-2-IODOBENZONITRILE
- 4-Bromo-2-iodobenzonitrile (ACI)
- Z1269171113
- 944276-67-9
- CS-0089796
- EN300-1721002
- MFCD09907887
- SY308255
- AKOS026751482
- DB-367452
- BS-50574
- H11197
- SCHEMBL16534885
-
- MDL: MFCD09907887
- Inchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
- InChI Key: AAUCVXUNVYKWPB-UHFFFAOYSA-N
- SMILES: N#CC1C(I)=CC(Br)=CC=1
Computed Properties
- Exact Mass: 306.84936g/mol
- Monoisotopic Mass: 306.84936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 23.8Ų
4-BROMO-2-IODOBENZONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032818-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013032818-500mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013032818-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM243962-100mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 95% | 100mg |
$595 | 2021-06-16 | |
| ChemScence | CS-0089796-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 250mg |
$45.0 | 2022-04-26 | |
| ChemScence | CS-0089796-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 1g |
$85.0 | 2022-04-26 | |
| ChemScence | CS-0089796-5g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 5g |
$250.0 | 2022-04-26 | |
| ChemScence | CS-0089796-10g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 10g |
$383.0 | 2022-04-26 | |
| TRC | B678775-50mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678775-100mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 100mg |
$ 65.00 | 2022-06-06 |
4-BROMO-2-IODOBENZONITRILE Production Method
Production Method 1
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Production Method 2
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103
Production Method 3
- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,
Production Method 5
- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,
Production Method 7
- Preparation and use of magnesium amides, United States, , ,
Production Method 8
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
4-BROMO-2-IODOBENZONITRILE Raw materials
4-BROMO-2-IODOBENZONITRILE Preparation Products
4-BROMO-2-IODOBENZONITRILE Suppliers
4-BROMO-2-IODOBENZONITRILE Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-BROMO-2-IODOBENZONITRILE
4-BROMO-2-IODOBENZONITRILE (CAS No. 944276-67-9): A Versatile Halogenated Benzonitrile Derivative
4-BROMO-2-IODOBENZONITRILE (CAS No. 944276-67-9) is a halogen-substituted aromatic compound that has gained significant attention in modern organic synthesis and pharmaceutical research. This halogenated benzonitrile derivative serves as a crucial building block in various chemical transformations, particularly in cross-coupling reactions that are fundamental to drug discovery and material science.
The molecular structure of 4-BROMO-2-IODOBENZONITRILE features two different halogen atoms (bromine and iodine) strategically positioned on the benzene ring, along with a nitrile functional group. This unique arrangement makes it an exceptionally valuable intermediate for palladium-catalyzed coupling reactions, which are currently one of the most researched topics in synthetic chemistry. Recent trends in AI-powered drug discovery have increased the demand for such versatile intermediates that can participate in multiple reaction pathways.
In pharmaceutical applications, 4-BROMO-2-IODOBENZONITRILE serves as a precursor for various biologically active molecules. Researchers are particularly interested in its potential for creating targeted kinase inhibitors, a hot topic in cancer research. The compound's ability to undergo sequential functionalization makes it ideal for constructing complex molecular architectures required in modern drug development.
The material science field has also shown growing interest in halogenated benzonitrile compounds like 4-BROMO-2-IODOBENZONITRILE. These substances contribute to the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. With the global push toward sustainable energy solutions, the demand for such specialized intermediates continues to rise.
From a synthetic chemistry perspective, the iodo and bromo substituents in 4-BROMO-2-IODOBENZONITRILE offer distinct reactivity patterns. The iodine atom typically participates in reactions at lower temperatures, while the bromine can be activated under different conditions. This differential reactivity is particularly valuable for sequential cross-coupling strategies, allowing chemists to build complex molecules in a controlled, stepwise manner.
Recent advancements in flow chemistry and continuous processing have created new opportunities for utilizing compounds like 4-BROMO-2-IODOBENZONITRILE. These technologies, which align with the pharmaceutical industry's focus on green chemistry and process intensification, benefit from the predictable reactivity of such well-characterized intermediates.
The stability and storage requirements of 4-BROMO-2-IODOBENZONITRILE make it practical for laboratory use and industrial applications. Proper handling under standard chemical safety protocols ensures its effective utilization while maintaining safety standards. Researchers frequently search for information about halogenated aromatic compound stability and storage conditions for iodo-benzonitriles, reflecting the practical considerations in working with this class of compounds.
Analytical characterization of 4-BROMO-2-IODOBENZONITRILE typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's purity and identity, which are critical factors in its applications. The growing emphasis on quality control in synthetic intermediates has made such analytical data increasingly important for end-users.
Market trends indicate steady growth in demand for specialized halogenated intermediates like 4-BROMO-2-IODOBENZONITRILE. The compound's CAS number (944276-67-9) serves as a unique identifier in chemical databases and procurement systems, facilitating its global trade. Suppliers and researchers alike search for high-purity halogenated benzonitrile derivatives to meet various application needs.
Future research directions involving 4-BROMO-2-IODOBENZONITRILE may explore its use in emerging areas such as click chemistry applications or as a building block for metal-organic frameworks (MOFs). The compound's versatility ensures its continued relevance in chemical research and development across multiple disciplines.
In conclusion, 4-BROMO-2-IODOBENZONITRILE (CAS No. 944276-67-9) represents an important class of halogenated aromatic intermediates with wide-ranging applications in pharmaceutical development, material science, and synthetic chemistry. Its unique structural features and reactivity profile make it a valuable tool for researchers developing next-generation chemical solutions.
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